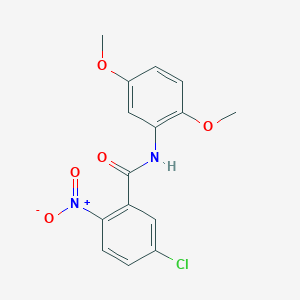
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CDMB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide involves the inhibition of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In neurodegenerative disorders, this compound has been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain.
実験室実験の利点と制限
The advantages of using 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide in lab experiments include its potent anticancer activity, its ability to inhibit acetylcholinesterase, and its potential application in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity to normal cells.
将来の方向性
There are several future directions for research on 5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide. One direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Another direction is to investigate the potential use of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. Studies have shown that this compound has potent anticancer activity and can inhibit acetylcholinesterase activity, making it a promising candidate for cancer therapy and the treatment of neurodegenerative disorders. However, further research is needed to fully understand the potential applications of this compound and to optimize its therapeutic potential.
合成法
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with 5-chloro-2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 5-chloro-2-nitrobenzoic acid with 2,5-dimethoxyaniline in the presence of a coupling agent. The purity of the synthesized compound can be confirmed using various techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
科学的研究の応用
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit acetylcholinesterase activity, which could be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
5-chloro-N-(2,5-dimethoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)11-7-9(16)3-5-13(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZPMJDSQOBEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


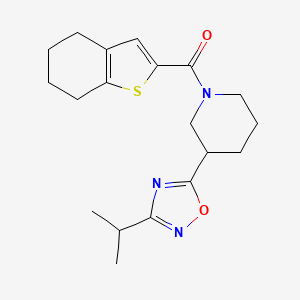
![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)
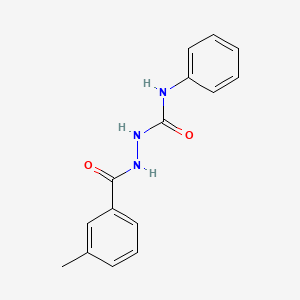
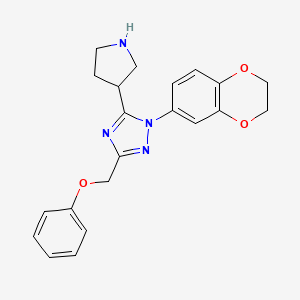
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)
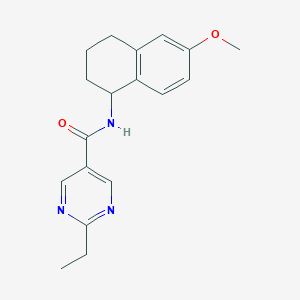
![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)